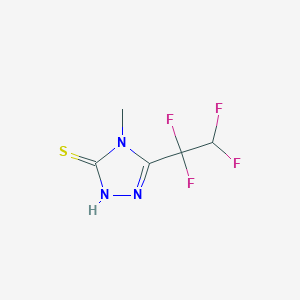
4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the tetrafluoroethyl group: This step involves the reaction of the triazole intermediate with a tetrafluoroethylating agent, such as tetrafluoroethylene or its derivatives, under controlled conditions.
Thiol functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or electrophiles like acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its triazole core.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the creation of polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cytochrome P450, which are involved in the metabolism of various substrates.
Pathways: The compound may inhibit or modulate enzymatic activity, leading to altered metabolic pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the tetrafluoroethyl group, which may result in different biological activities and chemical properties.
5-(1,1,2,2-Tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, which may affect its reactivity and applications.
Uniqueness
4-Methyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the methyl and tetrafluoroethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H5F4N3S |
|---|---|
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
4-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C5H5F4N3S/c1-12-3(10-11-4(12)13)5(8,9)2(6)7/h2H,1H3,(H,11,13) |
InChI-Schlüssel |
USNXNNQTJGPKRC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NNC1=S)C(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)
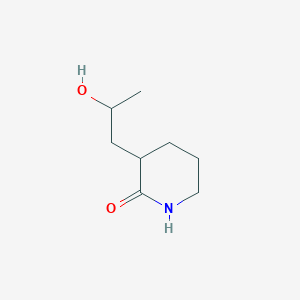
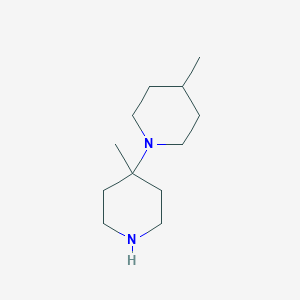
![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)

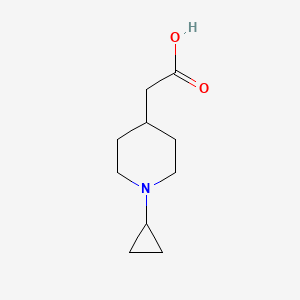
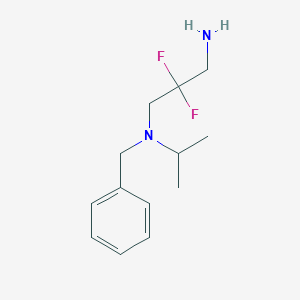
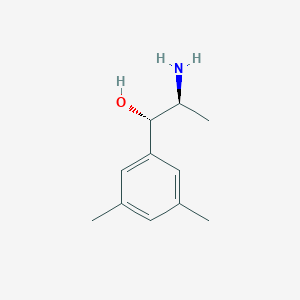
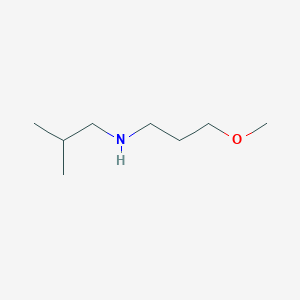


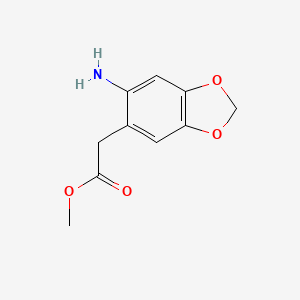
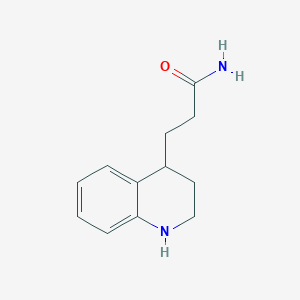
![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)
